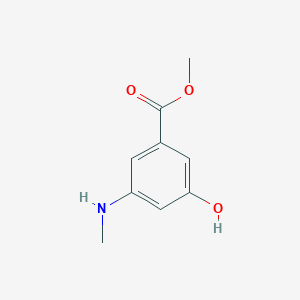
Methyl 3-hydroxy-5-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-(methylamino)benzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a methylamino group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(methylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Methylation: The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(methylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 3-hydroxy-5-(methylamino)benzaldehyde.
Reduction: Formation of 3-hydroxy-5-(methylamino)benzyl alcohol.
Substitution: Formation of 3-hydroxy-5-(azido)benzoate.
Scientific Research Applications
Methyl 3-hydroxy-5-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-5-(methylamino)benzoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 3-hydroxy-5-(methylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-hydroxybenzoate: Lacks the methylamino group, resulting in different reactivity and biological activity.
Methyl 5-(methylamino)benzoate: Lacks the hydroxyl group, affecting its chemical properties and interactions.
Methyl 3-amino-5-hydroxybenzoate: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and applications.
Properties
CAS No. |
89610-99-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H11NO3/c1-10-7-3-6(9(12)13-2)4-8(11)5-7/h3-5,10-11H,1-2H3 |
InChI Key |
PXKDKRMXHVKOAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















